Cas no 1220-99-1 (Ethanone,1-(5,5-dioxido-10H-phenothiazin-10-yl)-)

Ethanone,1-(5,5-dioxido-10H-phenothiazin-10-yl)- structure
1220-99-1 structure
Product Name:Ethanone,1-(5,5-dioxido-10H-phenothiazin-10-yl)-
CAS No:1220-99-1
MF:C14H11NO3S
MW:273.307042360306
CID:151373
PubChem ID:345722
Update Time:2025-04-19

Ethanone,1-(5,5-dioxido-10H-phenothiazin-10-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(5,5-dioxido-10H-phenothiazin-10-yl)-
    • 1-(5,5-dioxophenothiazin-10-yl)ethanone
    • 10-Acetyl-10H-phenothiazine 5,5-dioxide
    • 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone
    • 10-Acetyl-phenothiazin-5,5-dioxid
    • 10-acetyl-phenothiazine-5,5-dioxide
    • 9-Acetyl-phenothiazin-10-dioxid
    • AC1L83E2
    • HMS2201I17
    • IBS-L0205572
    • N-acetylphenothiazine 5,5-dioxide
    • N-Acetylphenothiazine S,S-dioxide
    • NSC403471
    • SureCN4192612
    • cid_345722
    • SR-01000852765-2
    • BDBM65853
    • 10-Acetyl-10H-phenothiazine 5,5-dioxide #
    • SR-01000852765
    • NSC-403471
    • SCHEMBL4192612
    • 1-(5,5-diketophenothiazin-10-yl)ethanone
    • MLS001242697
    • UNVGDZPNNRQUNC-UHFFFAOYSA-N
    • CHEMBL1357284
    • DTXSID70323273
    • 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide
    • SMR000841478
    • 1-[5,5-bis(oxidanylidene)phenothiazin-10-yl]ethanone
    • 1220-99-1
    • Phenothiazine, 10-acetyl-, 5,5-dioxide
    • 1-(5,5-dioxo-10-phenothiazinyl)ethanone
    • HMS3352O08
    • Inchi: 1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3
    • InChI Key: UNVGDZPNNRQUNC-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2N(C(C)=O)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 273.04603
  • Monoisotopic Mass: 273.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 54.45
  • LogP: 3.66320
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